

# Physical and chemical properties of hydroxyevodiamine

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## Hydroxyevodiamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of hydroxyevodiamine, a naturally occurring quinazoline-carboline alkaloid. This document details its physicochemical characteristics, experimental protocols for its study, and its interaction with key biological signaling pathways.

## Physical and Chemical Properties

Hydroxyevodiamine, isolated from the fruits of *Evodia rutaecarpa* (Juss.) Benth, is a yellow crystalline powder.<sup>[1][2][3]</sup> Its fundamental properties are summarized in the table below, providing a quantitative basis for its use in experimental and developmental settings.

Property	Value	Source
Molecular Formula	C <sub>19</sub> H <sub>17</sub> N <sub>3</sub> O <sub>2</sub>	[2][4]
Molecular Weight	319.36 g/mol	[1][2][4]
CAS Number	1238-43-3	[1][4][5][6]
Appearance	Yellow powder	[1][2][3][4]
Melting Point	195°C (decomposes)	[5][6][7][8]
Boiling Point (Predicted)	618.4 ± 55.0 °C at 760 mmHg	[5][6][7][8]
Density (Predicted)	1.48 ± 0.1 g/cm <sup>3</sup> (at 20°C)	[5][6][8]
pKa (Predicted)	11.88 ± 0.20	[5][6][8]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[1][4][5][6]
Purity	≥98% (HPLC)	[1][2][3]

## Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline key experimental protocols associated with hydroxyevodiamine.

### Isolation and Purification from *Evodia rutaecarpa*

The isolation of hydroxyevodiamine from its natural source involves several chromatographic steps.

- **Extraction:** The dried and crushed fruits of *Evodia rutaecarpa* are extracted with an organic solvent such as ethanol or methanol.
- **Partitioning:** The crude extract is then suspended in an acidic aqueous solution and partitioned with a non-polar solvent like petroleum ether to remove fats and pigments. The aqueous layer is then basified and extracted with a solvent such as chloroform or ethyl acetate.

- **Column Chromatography:** The resulting extract is subjected to silica gel column chromatography. Elution is typically performed with a gradient of solvents, for instance, a mixture of chloroform and methanol, to separate different compounds.
- **Recrystallization:** Fractions containing hydroxyevodiamine are collected and further purified by recrystallization from a suitable solvent system, such as ethanol, to yield the pure compound.[\[4\]](#)

## Structural Determination

The chemical structure of isolated hydroxyevodiamine is confirmed using a combination of spectroscopic techniques.[\[4\]](#)

- **$^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) Spectroscopy:** Provides detailed information about the carbon-hydrogen framework of the molecule.
- **Mass Spectrometry (MS):** Determines the molecular weight and elemental composition of the compound. Techniques like Electrospray Ionization (ESI-MS) are commonly used.[\[4\]](#)
- **Infrared (IR) and Ultraviolet (UV) Spectroscopy:** Used to identify functional groups and the chromophoric system of the molecule, respectively.[\[4\]](#)
- **2D NMR Techniques (COSY, HMQC, HMBC):** These experiments are employed to establish the connectivity between different atoms within the molecule, confirming the final structure.[\[4\]](#)

## In Vitro Anti-Proliferative Activity (MTT Assay)

The cytotoxic effect of hydroxyevodiamine on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[\[9\]](#)[\[10\]](#)

- **Cell Seeding:** Cancer cells (e.g., HepG2, H460, A549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[\[9\]](#)[\[10\]](#)
- **Compound Treatment:** The cells are then treated with various concentrations of hydroxyevodiamine for a defined period (e.g., 72 hours).[\[10\]](#)
- **MTT Addition:** After incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

- **Formazan Solubilization:** The formazan crystals are dissolved using a solubilizing agent, such as DMSO.
- **Absorbance Measurement:** The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the IC<sub>50</sub> value, which is the concentration of the compound that inhibits cell growth by 50%.

## Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Assay)

This flow cytometry-based assay is used to differentiate between apoptotic, necrotic, and viable cells following treatment with hydroxyevodiamine.<sup>[9]</sup>

- **Cell Treatment:** Cells are treated with the desired concentrations of hydroxyevodiamine for a specified time.
- **Cell Harvesting:** Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
- **Staining:** The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
- **Flow Cytometry Analysis:** The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

## Protein Expression Analysis (Western Blot)

Western blotting is employed to investigate the effect of hydroxyevodiamine on the expression levels of specific proteins involved in signaling pathways.<sup>[9]</sup>

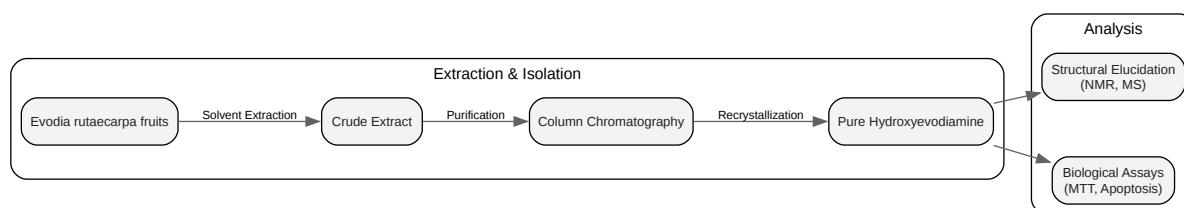
- **Protein Extraction:** Cells treated with hydroxyevodiamine are lysed to extract total protein.
- **Protein Quantification:** The protein concentration is determined using a standard method like the BCA assay.

- **SDS-PAGE:** Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Protein Transfer:** The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
- **Immunoblotting:** The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., AKT, ERK, p53).[9][11] This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
- **Detection:** The protein bands are visualized using a chemiluminescent substrate and an imaging system.

## Signaling Pathways and Biological Activity

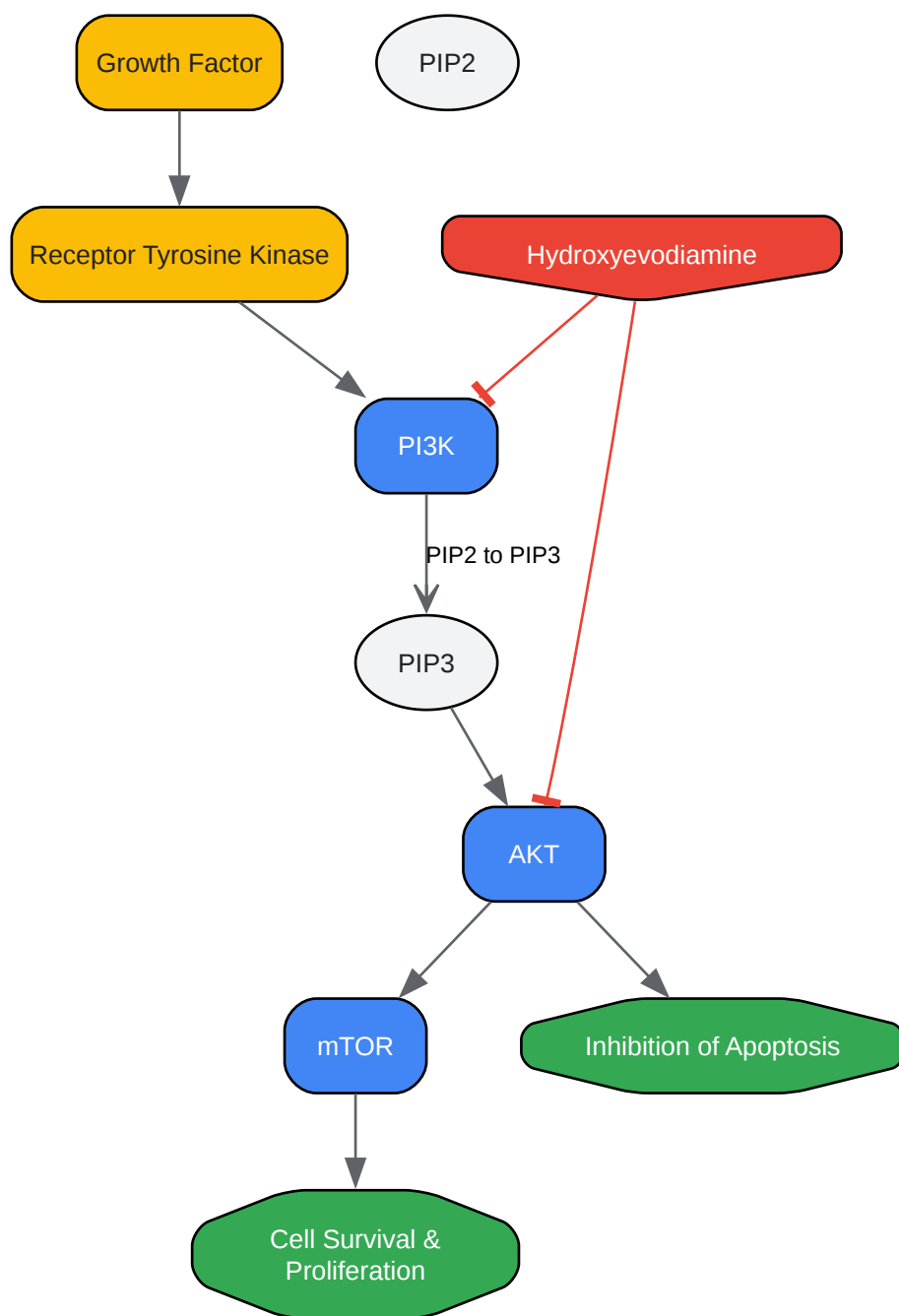
Hydroxyevodiamine and its parent compound, evodiamine, have been shown to exert their biological effects, particularly anti-cancer activities, by modulating various signaling pathways.

Evodiamine, a closely related alkaloid, is known to induce apoptosis in cancer cells through both caspase-dependent and caspase-independent mechanisms.[11] It has been reported to inhibit the PI3K/AKT and mTOR signaling pathways, which are critical for cell survival and proliferation.[11] Furthermore, evodiamine can induce apoptosis by generating reactive oxygen species and inactivating the NF- $\kappa$ B signaling pathway.[11] Studies have also implicated the Hippo-YAP signaling pathway in the anti-cancer effects of evodiamine in hepatocellular carcinoma.[12] As a metabolite of evodiamine, hydroxyevodiamine may share or contribute to these biological activities.[11]

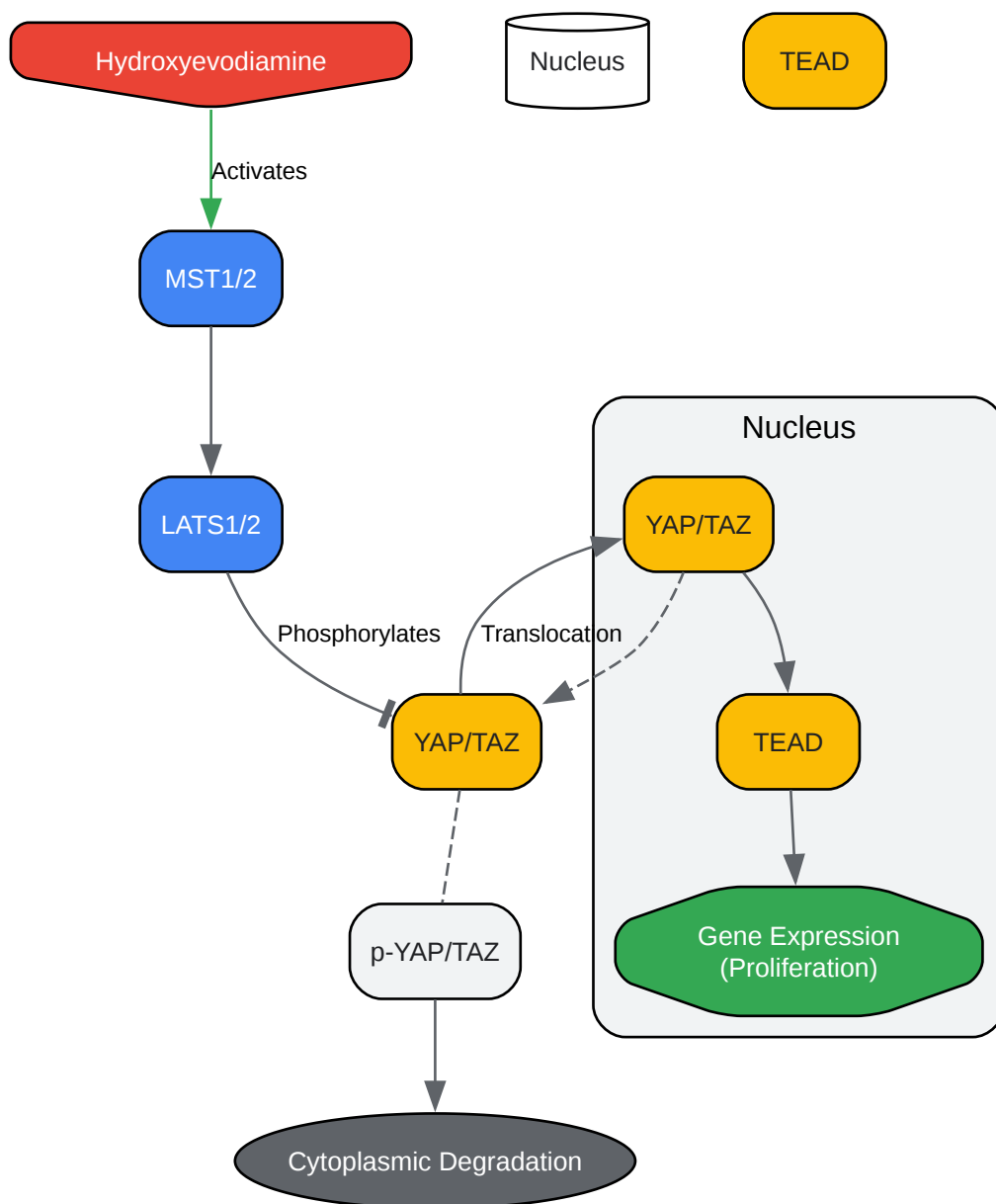


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Experimental workflow for hydroxyevodiamine.

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Inhibitory effect on the PI3K/AKT signaling pathway.



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Modulation of the Hippo-YAP signaling pathway.

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